molecular formula C103H117N19O24S3 B12406190 L1-Peg2-tate

L1-Peg2-tate

Cat. No.: B12406190
M. Wt: 2101.3 g/mol
InChI Key: MQXSYXKRBOACPG-HURRRYOOSA-N
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Preparation Methods

The synthesis of L1-Peg2-tate involves several steps, each requiring specific reaction conditions. The compound is typically synthesized through a series of peptide coupling reactions, where the functional groups are strategically protected and deprotected to achieve the desired structure.

Chemical Reactions Analysis

L1-Peg2-tate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

L1-Peg2-tate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L1-Peg2-tate involves its ability to bind to specific molecular targets, such as metal ions or biological macromolecules. This binding can alter the properties of the target, leading to changes in its activity or function. The pathways involved in these interactions are complex and depend on the specific application of the compound .

Comparison with Similar Compounds

L1-Peg2-tate is unique in its structure and properties, but it can be compared to other similar compounds, such as:

    DOTA: A macrocyclic chelator used in radiopharmaceuticals.

    NOTA: Another macrocyclic chelator with applications in imaging and therapy.

    TETA: A chelating agent used in various chemical and biological applications.

These compounds share some similarities with this compound, such as their ability to form stable complexes with metal ions, but they differ in their specific structures and properties .

Properties

Molecular Formula

C103H117N19O24S3

Molecular Weight

2101.3 g/mol

IUPAC Name

6-[[(5R,6S)-9-[[4-[2-[2-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(1S)-1-carboxy-2-hydroxypropyl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylcarbamothioylamino]phenyl]methoxy]-7-[[6-(6-carboxypyridin-2-yl)pyridin-2-yl]methyl]-1,5-bis(methoxycarbonyl)-6,8-dipyridin-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C103H117N19O24S3/c1-59(123)84-94(133)118-82(93(132)120-85(60(2)124)97(138)139)56-149-148-55-81(92(131)115-79(48-62-34-38-68(125)39-35-62)90(129)116-80(49-64-50-108-70-24-9-8-23-69(64)70)91(130)114-75(88(127)119-84)27-10-13-40-104)117-89(128)78(47-61-19-6-5-7-20-61)113-83(126)54-145-46-45-144-44-43-107-101(147)111-65-36-32-63(33-37-65)53-146-98-102(99(140)142-3)57-121(51-66-21-17-30-76(110-66)95(134)135)58-103(98,100(141)143-4)87(74-26-12-15-42-106-74)122(86(102)73-25-11-14-41-105-73)52-67-22-16-28-71(109-67)72-29-18-31-77(112-72)96(136)137/h5-9,11-12,14-26,28-39,41-42,50,59-60,75,78-82,84-87,98,108,123-125H,10,13,27,40,43-49,51-58,104H2,1-4H3,(H,113,126)(H,114,130)(H,115,131)(H,116,129)(H,117,128)(H,118,133)(H,119,127)(H,120,132)(H,134,135)(H,136,137)(H,138,139)(H2,107,111,147)/t59?,60?,75-,78+,79-,80+,81-,82-,84-,85-,86+,87?,98?,102+,103?/m0/s1

InChI Key

MQXSYXKRBOACPG-HURRRYOOSA-N

Isomeric SMILES

CC([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)COCCOCCNC(=S)NC6=CC=C(C=C6)COC7[C@]8(CN(CC7(C(N([C@@H]8C9=CC=CC=N9)CC1=NC(=CC=C1)C1=NC(=CC=C1)C(=O)O)C1=CC=CC=N1)C(=O)OC)CC1=NC(=CC=C1)C(=O)O)C(=O)OC)C(=O)N[C@@H](C(C)O)C(=O)O)O

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)COCCOCCNC(=S)NC6=CC=C(C=C6)COC7C8(CN(CC7(C(N(C8C9=CC=CC=N9)CC1=NC(=CC=C1)C1=NC(=CC=C1)C(=O)O)C1=CC=CC=N1)C(=O)OC)CC1=NC(=CC=C1)C(=O)O)C(=O)OC)C(=O)NC(C(C)O)C(=O)O)O

Origin of Product

United States

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